6-Ethoxygeniposide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNXATPUZSSFNF-HOZAMIDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Isolation, and Natural Occurrence of 6 Ethoxygeniposide
Botanical Sources and Distribution
6-Ethoxygeniposide has been identified in the fruits of Gardenia jasminoides Ellis chemfaces.com. Gardenia jasminoides, commonly known as cape jasmine or common gardenia, is an evergreen shrub belonging to the Rubiaceae family iosrjournals.orgmissouribotanicalgarden.org. The native range of this species extends across Indo-China to South Central and South Japan, encompassing countries such as Bangladesh, China, East Himalaya, Laos, Taiwan, and Vietnam missouribotanicalgarden.orgkew.org. It thrives primarily in subtropical biomes kew.org. While the fruits are a documented source, research also indicates the presence of related compounds, including 6β-Ethoxygeniposide, in the flowers of Gardenia jasminoides researchgate.net. Iridoid glycosides, as a class, are widely distributed in numerous plant families, particularly within the subclass Asteridae, which includes Gardenia jasminoides iosrjournals.orgwikipedia.org.
Methodologies for Isolation from Plant Matrices
The isolation and purification of compounds like this compound from complex plant matrices involve a series of carefully selected techniques, primarily focusing on extraction and chromatography.
Extraction Techniques from various Plant Parts
The initial step in isolating bioactive compounds from plants involves extraction, where the target molecules are solubilized from the plant material using appropriate solvents. For this compound, solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) have been utilized chemfaces.com. Generally, plant material is dried and then subjected to extraction using solvents that exhibit good solubility for the target compounds. Common solvents employed in the extraction of natural products include methanol, ethanol, ethyl acetate (B1210297), and chloroform, often applied through methods like maceration, sonication, or Soxhlet extraction researchgate.net. The choice of solvent and extraction method depends on the polarity and stability of the target compound and the plant matrix.
Chromatographic Purification Strategies
Following extraction, the crude plant extract, which is a complex mixture, requires purification to isolate individual compounds. Chromatography is the cornerstone of this process, separating compounds based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography (CC): This technique involves packing a column with a stationary phase, typically silica (B1680970) gel or alumina, and eluting the sample with a mobile phase. Compounds separate as they move through the column at different rates due to variations in their affinity for the stationary phase. Normal-phase CC, using a polar stationary phase and a less polar mobile phase, is commonly employed for purifying a wide range of natural products researchgate.netiipseries.orgresearchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for both analytical and preparative purposes. It offers efficient separation of complex mixtures based on differences in polarity, size, and charge. Reverse-phase HPLC (RP-HPLC) is particularly prevalent, utilizing a non-polar stationary phase and a polar mobile phase iipseries.orgmdpi.commdpi.com. Preparative HPLC (prep-HPLC) is employed for purifying larger quantities of compounds mdpi.com.
Thin-Layer Chromatography (TLC): While considered a more traditional method, TLC remains valuable for monitoring chromatographic separations and preliminary purification of plant extracts iipseries.orgnih.gov.
Other chromatographic techniques such as Medium Pressure Liquid Chromatography (MPLC), Counter-Current Chromatography (CCC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) are also utilized for isolating phytoconstituents mdpi.commdpi.com.
Characterization of Novelty and Structural Determination
The identification and characterization of naturally occurring compounds like this compound rely on a combination of spectroscopic and analytical methods.
Historical Context of Iridoid Discovery: Iridoids represent a significant class of monoterpenoids found extensively in the plant kingdom wikipedia.org. Their initial isolation dates back to the late 19th century, with the elucidation of their core structure occurring in 1958 by Halpern and Schmid mazums.ac.ir. Since then, hundreds of iridoids and their derivatives have been identified, contributing to our understanding of plant biochemistry and pharmacology mazums.ac.ir. Structurally, iridoids are characterized by a bicyclic system comprising a cyclopentane (B165970) ring fused to a pyran ring wikipedia.orgresearchgate.net. They are often found in plants as glycosides, where a sugar moiety, typically glucose, is attached wikipedia.org.
Structural Determination of this compound: While specific details regarding the initial discovery and structural elucidation of this compound are not extensively detailed in the provided search results, its identification as a known iridoid glycoside implies the use of standard spectroscopic techniques. The structural characterization of such compounds typically involves a suite of analytical methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for determining the connectivity and spatial arrangement of atoms within the molecule frontiersin.orgnih.gov.
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides accurate mass measurements, aiding in the determination of the molecular formula frontiersin.orgnih.gov.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic transitions frontiersin.orgnih.gov.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the absolute configuration of chiral centers within the molecule frontiersin.orgnih.gov.
These advanced analytical tools, applied to purified samples, allow for the definitive structural assignment and confirmation of compounds like this compound.
Biosynthetic Pathways of 6 Ethoxygeniposide
Precursor Compounds in Iridoid Biosynthesis
The biosynthesis of all iridoids, including 6-Ethoxygeniposide, begins with fundamental precursor molecules derived from primary metabolism. The core iridoid skeleton is assembled through the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the universal five-carbon building blocks of terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
These initial precursors are then utilized in the subsequent steps of the iridoid pathway:
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), a ten-carbon molecule that serves as the direct precursor to all monoterpenes, including the iridoids.
Formation of Geraniol (B1671447): GPP is then hydrolyzed by geraniol synthase (GES) to produce geraniol.
Oxidation to 8-Oxogeranial: A series of oxidation reactions, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO), converts geraniol into the key intermediate, 8-oxogeranial. wikipedia.org
Iridoid Skeleton Formation: The characteristic bicyclic iridoid scaffold is then formed from 8-oxogeranial through the action of iridoid synthase (ISY). wikipedia.org This enzyme catalyzes a reduction and subsequent cyclization to yield the core iridoid structure.
These foundational steps are common to the biosynthesis of a wide array of iridoid compounds.
| Precursor Compound | Role in Iridoid Biosynthesis |
| Isopentenyl Pyrophosphate (IPP) | A five-carbon building block from the MVA and MEP pathways. |
| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, also a five-carbon building block. |
| Geranyl Pyrophosphate (GPP) | A ten-carbon precursor formed from IPP and DMAPP; the entry point for monoterpene synthesis. |
| Geraniol | Formed from GPP and is a key intermediate for further oxidation. |
| 8-Oxogeranial | A dialdehyde (B1249045) intermediate that undergoes cyclization to form the iridoid skeleton. |
Enzymatic Steps and Gene Clusters Involved in Ethoxylation and Glycosylation
Following the formation of the core iridoid skeleton, a series of tailoring reactions occur to produce the diverse array of iridoids found in nature. For this compound, two critical modifications are ethoxylation and glycosylation.
Glycosylation: The addition of a glucose moiety is a common feature of iridoids and is crucial for their stability and solubility. mdpi.com This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). In the case of iridoids, a specific UGT would transfer a glucose molecule from a UDP-glucose donor to the hydroxyl group at the C1 position of the iridoid aglycone. While the specific UGT responsible for the glycosylation of the this compound precursor has not been identified, it is expected to be a member of this large enzyme family, which is known to be involved in the biosynthesis of other iridoid glycosides.
Ethoxylation: The presence of an ethoxy group at the C6 position is a distinguishing feature of this compound. The enzymatic mechanism for the introduction of an ethoxy group in natural product biosynthesis is not well-documented. It is hypothesized that this modification may occur through the action of a specific O-ethyltransferase. This enzyme would catalyze the transfer of an ethyl group from a donor molecule, such as S-adenosyl-L-ethionine (SAE), to the hydroxyl group at the C6 position of a geniposide (B1671433) precursor. However, the existence and characterization of such an O-ethyltransferase in the biosynthesis of iridoids remains to be experimentally confirmed. The gene cluster responsible for the biosynthesis of this compound would be expected to contain the gene encoding this putative ethyltransferase, in addition to the genes for the other enzymes in the pathway.
Comparative Analysis with Geniposide and other Iridoid Biosynthetic Routes
The biosynthetic pathway of this compound is likely to share a significant portion of its steps with that of geniposide, a well-studied iridoid glycoside. wikipedia.org Both pathways would begin with the same precursor compounds and follow the same initial steps to form the iridoid skeleton. The key point of divergence would be the modification at the C6 position.
In the biosynthesis of geniposide, the iridoid aglycone undergoes glycosylation to form the final product. For this compound, an additional enzymatic step, the aforementioned putative ethoxylation, must occur. It is plausible that a hydroxylated precursor of geniposide, such as 6-hydroxygeniposide, serves as the substrate for the O-ethyltransferase. researchgate.net
The biosynthetic routes of other iridoids, such as secologanin, involve further modifications of the iridoid skeleton, including the cleavage of the cyclopentane (B165970) ring to form secoiridoids. nih.gov The pathway to this compound does not involve this ring-opening step, indicating that it belongs to the class of true iridoids.
The study of the gene clusters involved in the biosynthesis of different iridoids can provide insights into the evolutionary relationships between these pathways. The presence of a gene encoding a putative O-ethyltransferase in the this compound gene cluster would be a key distinguishing feature when compared to the gene cluster for geniposide biosynthesis. Further research, including transcriptomic and metabolomic analyses of plants producing this compound, is needed to identify and characterize the specific enzymes and genes responsible for the unique ethoxylation step in its biosynthesis.
Synthetic Chemistry and Analogue Derivatization of 6 Ethoxygeniposide
Total Synthesis Approaches for 6-Ethoxygeniposide
A total synthesis of this compound has not been explicitly reported in peer-reviewed literature to date. However, a hypothetical retrosynthetic analysis can be constructed based on successful total syntheses of the closely related and more widely studied iridoid, geniposide (B1671433). nih.gov The primary challenge in a de novo synthesis of this compound would be the stereoselective installation of the ethoxy group at the C-6 position of the cyclopentane (B165970) ring, in addition to the construction of the cis-fused cyclopenta[c]pyran core and the stereocontrolled glycosylation.
One plausible approach could adapt the phosphine-catalyzed [3+2] cycloaddition strategy that has been effectively used for the asymmetric total synthesis of (+)-geniposide. nih.gov This established route provides a robust method for constructing the iridoid ring system with a high degree of regio- and stereocontrol.
A potential synthetic sequence, building upon this known methodology, could involve the following key stages:
Construction of a Modified Cyclopentanoid Precursor: The synthesis would likely commence with the preparation of an enone precursor that already bears the C-6 ethoxy functionality or a suitable precursor group. This would require a multi-step synthesis to introduce the ethoxy group with the correct stereochemistry prior to the key cycloaddition reaction.
Phosphine-Catalyzed [3+2] Cycloaddition: The modified enone would then undergo a phosphine-catalyzed [3+2] cycloaddition with an appropriate allenoate to form the cis-fused cyclopenta[c]pyran skeleton. This step would be critical for establishing the core iridoid structure.
Functional Group Interconversions: Following the cycloaddition, a series of functional group manipulations would be necessary. This would include the conversion of a nitrile group to a methyl ester and adjustments to the oxidation states of various carbons to match the target molecule. nih.gov
Glycosylation: The final key step would be the stereoselective introduction of the glucose moiety. This is a notoriously challenging transformation in iridoid synthesis. The synthesis would likely employ a protected glucose donor and a suitable promoter to achieve the desired β-glycosidic linkage at the C-1 position.
Deprotection: The synthesis would conclude with the removal of any protecting groups used throughout the sequence to yield this compound.
Semi-synthetic Modifications from Related Iridoid Scaffolds
A more practical and economically viable approach to obtaining this compound is through the semi-synthesis from a readily available iridoid precursor, such as geniposide. Geniposide can be extracted in significant quantities from the fruits of Gardenia jasminoides. The key transformation in this semi-synthetic route would be the selective etherification of the C-6 hydroxyl group of a geniposide derivative.
The challenge in this approach lies in the selective functionalization of the C-6 hydroxyl group in the presence of other hydroxyl groups on the iridoid aglycone and the glucose moiety. A plausible semi-synthetic strategy would likely involve a protection-etherification-deprotection sequence.
A representative, albeit hypothetical, semi-synthetic route could be conceptualized as follows:
Protection of Hydroxyl Groups: The starting material, geniposide, would first be treated with a protecting group reagent that selectively reacts with the primary hydroxyl groups, particularly the C-10 hydroxyl group on the aglycone and the C-6' hydroxyl group on the glucose moiety. A bulky silyl (B83357) ether protecting group, for instance, might exhibit the desired selectivity. nih.gov The remaining secondary hydroxyl groups on the glucose ring could be protected as acetates or other suitable groups.
Selective Etherification at C-6: With the other hydroxyl groups masked, the C-6 hydroxyl group could then be selectively targeted for etherification. This could potentially be achieved using a Williamson ether synthesis, employing a suitable base to deprotonate the C-6 hydroxyl followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate. The reaction conditions would need to be carefully optimized to avoid side reactions.
Deprotection: The final step would involve the removal of all protecting groups to unveil this compound. This would require a carefully chosen deprotection strategy that is compatible with the sensitive functionalities of the iridoid glycoside structure. For example, fluoride-based reagents could be used for silyl ether cleavage, followed by a mild base to remove the acetate (B1210297) groups.
The feasibility of such a semi-synthetic route would be highly dependent on the ability to achieve high selectivity in the protection and etherification steps. Recent studies on the differential chemical reactivity of hydroxyl groups in iridoid glycosides could provide a valuable theoretical basis for developing such a selective synthesis. nih.govrsc.org
Strategies for Generating Novel Ethoxy-Geniposide Derivatives and Analogues
The generation of novel derivatives and analogues of this compound is a promising avenue for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. nih.govnih.gov Chemical modifications can be targeted at several key positions within the molecule: the ethoxy group, the aglycone core, and the glucose moiety.
Modification of the Ethoxy Group:
One straightforward strategy for creating analogues is to vary the alkoxy group at the C-6 position. A library of 6-alkoxy-geniposide derivatives could be synthesized semi-synthetically from geniposide, following a similar protection-etherification-deprotection strategy as outlined for this compound, but using a range of alkylating agents in the etherification step.
| Alkylating Agent | Resulting C-6 Substituent | Potential Derivative Name |
| Methyl Iodide | Methoxy | 6-Methoxygeniposide |
| Propyl Bromide | Propoxy | 6-Propoxygeniposide |
| Benzyl Bromide | Benzyloxy | 6-Benzyloxygeniposide |
Derivatization of the Aglycone Core:
The aglycone portion of this compound offers several sites for chemical modification. For instance, the C-10 hydroxyl group could be esterified to produce a range of ester derivatives with varying chain lengths and functionalities. Additionally, the double bond in the cyclopentane ring could be a target for reactions such as hydrogenation or epoxidation, leading to a variety of saturated or functionalized analogues. The aglycone itself, 6-ethoxygenipin, could be obtained by enzymatic hydrolysis of this compound and subsequently used as a precursor for further derivatization, such as in reductive amination reactions with amino acids to create novel monoterpene alkaloid derivatives. nih.govgoogle.com
Modification of the Glucose Moiety:
The glucose unit of this compound possesses several secondary hydroxyl groups that can be selectively modified. Esterification or etherification of these hydroxyl groups could significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. For example, acylation of the hydroxyl groups on the sugar moiety could enhance the lipophilicity of the compound, potentially improving its bioavailability.
The synthesis and biological evaluation of a diverse library of this compound derivatives could provide valuable insights into the structural requirements for their biological activity and could lead to the identification of new lead compounds for drug discovery. nih.gov
Preclinical Biological Activity Spectrum of 6 Ethoxygeniposide
In Vitro Biological Activity Investigations
Antineoplastic and Antiproliferative Effects in Cellular Models
No peer-reviewed studies detailing the antineoplastic or antiproliferative effects of 6-Ethoxygeniposide on cancer cell lines were found.
Investigations into Metabolic Regulation (e.g., anti-diabetic nephropathy pathways)
There is no available research on the effects of this compound on metabolic regulation or its potential role in pathways related to diabetic nephropathy.
Anti-inflammatory Modulations in Cell Lines
Scientific literature lacks data on the anti-inflammatory properties of this compound in cellular models.
Other Reported Bioactivities in Controlled Cell Systems
No other significant bioactivities for this compound in controlled cell systems have been reported in the available scientific literature.
In Vivo Studies in Experimental Animal Models
Efficacy in Xenograft Models for Antitumor Potential
There are no published studies on the in vivo efficacy of this compound in xenograft models to assess its antitumor potential.
Impact on Disease Progression in Preclinical Models (e.g., diabetes-induced complications)
No data is available on the impact of this compound on the progression of any disease in preclinical models.
Behavioral and Physiological Responses in Animal Models
There is no available research detailing the behavioral and physiological responses to this compound in any animal models.
Mechanistic Investigations and Cellular Pathway Modulation by 6 Ethoxygeniposide
Molecular Target Identification and Deconvolution
A critical first step in understanding the mechanism of action for any bioactive compound is the identification of its direct molecular targets within the cell. This process, known as target deconvolution, employs a variety of advanced techniques to pinpoint the specific proteins or other biomolecules that a compound binds to, thereby initiating a biological response.
Affinity-Based Proteomics for Ligand-Target Discovery
Affinity-based proteomics is a powerful method for identifying the binding partners of a small molecule. nih.gov This approach typically involves chemically modifying the compound of interest, such as 6-Ethoxygeniposide, to incorporate a tag (like biotin) or to immobilize it on a solid support (like agarose (B213101) beads). nih.gov This "bait" is then incubated with cell lysates, allowing it to bind to its target proteins. The entire complex can then be "pulled down" or purified from the lysate, and the captured proteins are subsequently identified using techniques like mass spectrometry. nih.gov This strategy enables the direct identification of proteins that physically interact with the compound.
Label-Free Approaches for Protein Interaction Analysis
In contrast to affinity-based methods, label-free approaches allow for the study of protein interactions without chemically modifying the small molecule. This avoids potential issues where a tag might interfere with the natural binding of the compound. Techniques such as Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are common label-free methods. sartorius.com These technologies measure changes in properties (like light interference or refractive index) at a sensor's surface when a protein in solution binds to a molecule immobilized on the sensor. sartorius.com Such methods provide real-time data on the kinetics and affinity of the interaction. Another label-free technique is Isothermal Titration Calorimetry (ITC), which measures the heat released or absorbed during a binding event, providing detailed thermodynamic data about the interaction.
Functional Validation of Putative Targets in Cellular Systems
Once potential molecular targets are identified, it is crucial to validate that the interaction between the compound and the target is responsible for the observed biological effects. Genetic methods are often employed for this validation. For instance, techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing can be used to reduce or eliminate the expression of the putative target protein in cells. If treating these modified cells with the compound no longer produces the same biological effect, it provides strong evidence that the identified protein is indeed the functional target.
Elucidation of Signaling Pathway Interactions
Following target identification, research focuses on how the compound-target interaction affects broader cellular communication networks, known as signaling pathways. These pathways are complex cascades of protein interactions that regulate virtually all cellular processes.
Modulation of Kinase Cascades (e.g., MAPK, PI3K/Akt pathways)
Many signaling pathways are controlled by kinases, enzymes that add phosphate (B84403) groups to other proteins. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are two of the most critical kinase cascades, regulating cell proliferation, survival, differentiation, and apoptosis. tocris.comnih.govnih.gov The MAPK pathway is a three-tiered kinase module that transmits signals from the cell surface to the nucleus. news-medical.net The PI3K/Akt pathway is a key regulator of cell growth and survival, often found to be hyperactivated in various diseases. wikipedia.orgyoutube.com Investigating whether a compound like this compound alters the phosphorylation status of key proteins within these cascades can reveal its influence on these fundamental cellular processes.
Table 1: Key Kinase Signaling Pathways
| Pathway | Key Functions |
|---|---|
| MAPK Pathway | Proliferation, differentiation, inflammation, apoptosis |
| PI3K/Akt Pathway | Cell survival, growth, proliferation, metabolism |
Regulation of Transcription Factors and Gene Expression
Signaling pathways ultimately exert their effects by altering the pattern of gene expression within a cell. This is often achieved by activating or inhibiting transcription factors—proteins that bind to specific DNA sequences to control the transcription of genes. youtube.com For example, activated kinases from the MAPK or PI3K/Akt pathways can phosphorylate transcription factors, leading to their translocation to the nucleus and the initiation of gene transcription programs. nih.govkhanacademy.org Analysis of changes in messenger RNA (mRNA) levels for specific genes after treatment with a compound provides a global view of its impact on cellular function and gene regulation. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Influence on Apoptotic and Autophagic Pathways
There is no available research documenting the influence of this compound on apoptotic or autophagic pathways. Scientific literature does not currently contain studies that have investigated whether this compound can induce or inhibit apoptosis, nor are there reports on its effects on the regulation of autophagy.
Enzyme Inhibition or Activation Studies
No studies have been published that investigate the effects of this compound on enzyme activity. Therefore, there is no data available to create a table or provide information on its potential as an enzyme inhibitor or activator.
Receptor Binding and Agonist/Antagonist Profiling
There is a lack of information regarding the interaction of this compound with any cellular receptors. No receptor binding assays or functional studies have been reported to determine if this compound acts as an agonist or antagonist at any known receptor.
Structure Activity Relationship Sar Studies of 6 Ethoxygeniposide and Its Analogues
Identification of Pharmacophoric Elements for Specific Biological Activities
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target and trigger a biological response researchgate.netd-nb.info. Identifying these elements is crucial for understanding a compound's mechanism of action and designing more potent analogues frontiersin.orgresearchgate.netslideshare.netmdpi.com. While general iridoid glycosides, a class to which 6-Ethoxygeniposide likely belongs based on its name and related compounds researchgate.netsemanticscholar.org, exhibit various biological activities such as anti-inflammatory, neuroprotective, and antitumor effects semanticscholar.orgnih.gov, specific pharmacophoric elements responsible for the biological activities of this compound itself have not been detailed in the provided search results.
Impact of Structural Modifications on Bioactivity Profiles
Understanding how structural modifications affect bioactivity is the cornerstone of SAR studies researchgate.netfrontiersin.org. By altering specific functional groups or structural motifs, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.
The presence of an ethoxy group (-OCH2CH3) is a defining feature of this compound. Modifications or the presence of such ether linkages can significantly influence a molecule's lipophilicity, electronic distribution, and binding interactions with biological targets nih.govnih.gov. While studies on other compound classes have demonstrated the importance of ethoxy groups in modulating binding and efficacy nih.govnih.gov, specific research detailing the precise role of the ethoxy group in the binding or efficacy of this compound was not found in the provided literature.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact biological activity, as enantiomers or diastereomers may exhibit different potencies, selectivities, or even entirely different pharmacological profiles nih.gov. The nomenclature "6β-Ethoxygeniposide" researchgate.net suggests that stereochemistry at the 6-position is a relevant aspect of this compound. While the general principle that stereochemistry is critical for biological interactions is well-established nih.gov, specific research detailing the effects of different stereoisomers of this compound on its functional outcomes was not found in the provided literature.
Analytical Methodologies for Detection and Quantification of 6 Ethoxygeniposide
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the separation and analysis of 6-Ethoxygeniposide from complex mixtures like herbal extracts, biological fluids, and environmental samples. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective (qualitative identification or quantitative determination).
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of iridoid glycosides due to its versatility and efficiency in separating non-volatile and thermally sensitive compounds. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) setup is typically employed.
Stationary Phase: A C18 column is the most common choice, offering excellent separation for moderately polar compounds like iridoid glycosides.
Mobile Phase: The mobile phase usually consists of a gradient mixture of an organic solvent (acetonitrile or methanol) and water. To improve peak shape and resolution, a small amount of acid, such as formic acid or phosphoric acid, is often added to the aqueous phase. researchgate.net
Detection Systems:
Photodiode Array (PDA) or Diode-Array Detector (DAD): These detectors are commonly used for quantification, providing spectral data that can aid in peak identification and purity assessment.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. Ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for iridoid glycosides. rsc.org ESI is often preferred and can be operated in both positive and negative ion modes, though negative mode is frequently reported to be more sensitive for this class of compounds. researchgate.netmdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netjyoungpharm.org |
| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol and Water (with 0.1% Formic or Phosphoric Acid) | researchgate.netnih.gov |
| Flow Rate | 0.8 - 1.2 mL/min | researchgate.net |
| Detection | PDA/DAD (e.g., 240 nm) or Mass Spectrometry (ESI/APCI source) | rsc.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, iridoid glycosides like this compound are non-volatile and prone to thermal degradation due to the presence of polar hydroxyl and sugar moieties. Therefore, direct analysis by GC-MS is not feasible.
A necessary prerequisite for GC-MS analysis is a derivatization step to increase the compound's volatility and thermal stability. researchgate.netmdpi.com Silylation is the most common derivatization method, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are used for this purpose. researchgate.net
Once derivatized, the TMS-ether of this compound can be analyzed on a low-polarity capillary column (e.g., DB-5ms or HP-5ms). The mass spectrometer provides fragmentation patterns that are crucial for structural confirmation. While effective, the need for derivatization makes GC-MS a more complex and time-consuming option compared to LC-MS. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap mass analyzer, represents a state-of-the-art approach for the analysis of this compound. nih.govnih.gov
UPLC: This technique utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com
Orbitrap-MS/MS: The Orbitrap analyzer provides exceptional mass accuracy (<5 ppm) and high resolution, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.com This capability is invaluable for identifying unknown metabolites of this compound in complex biological matrices and for differentiating it from isobaric interferences. nih.gov The MS/MS (or MSE) mode allows for the simultaneous acquisition of precursor and product ion data, providing rich structural information in a single run. mdpi.com
Sample Preparation and Enrichment Strategies for Biological and Environmental Matrices
Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The strategy depends heavily on the nature of the sample matrix.
Biological Matrices (Plasma, Urine, Tissue): These samples contain high levels of proteins, salts, and lipids that can interfere with analysis.
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). It provides a cleaner extract than PPT. biotage.com
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up and enrichment. Reversed-phase (C18) or mixed-mode cartridges can be used to retain this compound while salts and other highly polar impurities are washed away. The analyte is then eluted with a small volume of an organic solvent.
Plant and Environmental Matrices (Herbal Powders, Soil, Water):
Ultrasonic-Assisted Extraction (UAE): For solid samples like plant material, UAE with a suitable solvent (e.g., 60% methanol) is a common method to extract iridoid glycosides efficiently. nih.gov
Macroporous Resin Column Chromatography: This is an effective enrichment and purification technique for crude plant extracts. The extract is passed through a resin column, which adsorbs the iridoid glycosides. After washing away impurities, the target compounds are eluted with an ethanol-water mixture. nih.govresearchgate.net
Method Validation Parameters (e.g., sensitivity, selectivity, reproducibility)
To ensure that an analytical method is reliable and suitable for its intended purpose, it must be thoroughly validated according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components). This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
Sensitivity (Limit of Detection and Quantification):
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For LC-MS/MS methods, LOQ values for iridoid glycosides can be in the low ng/mL range. mdpi.com
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of standards and is typically confirmed with a correlation coefficient (r²) > 0.99. mdpi.comnih.gov
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 85-115%. rsc.org
Reproducibility (Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. nih.gov
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.). nih.gov For quantitative analysis, the RSD should generally be less than 15%.
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | rsc.orgmdpi.com |
| LOQ | 2 - 30 ng/mL | mdpi.com |
| Accuracy (Recovery) | 85% - 115% | rsc.org |
| Precision (RSD) | < 15% | mdpi.comnih.gov |
| Stability (RSD) | < 15% | nih.gov |
Future Research Directions and Translational Potential in Preclinical Development
Exploration of Additional Preclinical Biological Activities
Initial research has indicated that 6-Ethoxygeniposide possesses several promising biological properties. It is recognized as a bioactive compound with notable anticancer and anti-inflammatory activities. chemfaces.cn Reports also suggest it may have neuroprotective effects, antifungal properties, and immunosuppressive activity on T lymphocytes. biocrick.combiodeep.cn To build upon this foundation, a systematic and expanded screening process is necessary to uncover the full spectrum of its preclinical biological activities.
Future investigations should prioritize a broader range of in vitro and in vivo models to explore activities such as:
Antiviral Activity: Given its known antimicrobial effects, assessing its efficacy against a panel of viruses is a logical next step. chemfaces.cn
Cardioprotective Effects: Investigating its potential to mitigate ischemia-reperfusion injury, cardiac hypertrophy, or atherosclerosis.
Metabolic Disorders: Evaluating its influence on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles to determine any potential role in addressing conditions like diabetes and obesity.
Immunomodulatory Effects: Beyond T-cell suppression, a deeper dive into its effects on various immune cell subsets (e.g., macrophages, neutrophils, dendritic cells) and inflammatory pathways is warranted. biodeep.cnresearchgate.net
A comprehensive screening approach will provide a more complete biological profile, potentially revealing novel therapeutic applications for this compound.
Development of Advanced Synthetic Methodologies for Scalable Production
The advancement of this compound from a laboratory curiosity to a viable preclinical candidate hinges on the development of efficient and scalable synthetic routes. Relying solely on isolation from natural sources is often not feasible for large-scale studies and eventual production.
Current challenges in natural product synthesis, such as complex stereochemistry and multi-step processes, need to be addressed. openaccessjournals.com Future research should focus on:
Total Synthesis: Devising a complete, de novo synthetic pathway that is both high-yielding and cost-effective. openaccessjournals.com
Semi-synthesis: Exploring modifications of more abundant, structurally related natural products to generate this compound.
Catalytic Methods: Investigating modern catalytic reactions, such as those involving organometallic or chiral catalysts, to improve stereoselectivity and reduce the number of synthetic steps. unisi.it
Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer advantages in terms of safety, scalability, and consistency over traditional batch production. beilstein-journals.org
The successful development of such methodologies is a critical prerequisite for producing the quantities of high-purity this compound required for extensive preclinical testing. numberanalytics.com
Integration with Systems Biology and Omics Approaches for Deeper Understanding
To move beyond a simple understanding of the compound's effects, a systems biology approach is crucial. frontiersin.org By integrating various "omics" technologies, researchers can gain a holistic view of how this compound influences cellular networks and pathways. frontiersin.orgnih.gov
Key omics-based investigations should include:
Transcriptomics (RNA-Seq): To identify global changes in gene expression in response to treatment, revealing the primary and secondary signaling pathways affected by the compound.
Proteomics: To analyze alterations in protein expression and post-translational modifications, providing insight into the functional consequences of gene expression changes.
Metabolomics: To profile changes in small-molecule metabolites, offering a direct readout of the compound's impact on cellular metabolism and function.
Integrative Multi-Omics Analysis: Combining these datasets will allow for the construction of comprehensive models of the compound's mechanism of action, identifying key nodes and pathways that mediate its biological effects. nih.gov
This systems-level understanding can help in predicting potential off-target effects, identifying biomarkers of response, and generating new hypotheses for its therapeutic applications. mdpi.com
Application in Lead Compound Identification for Drug Discovery Pipelines (preclinical focus)
This compound itself holds promise as a lead compound, a starting point for the development of new drugs. numberanalytics.comaragen.com The process of lead identification and optimization is a cornerstone of modern drug discovery, aiming to enhance the desired properties of an initial "hit" molecule. nih.govfrontiersin.org
The preclinical application of this compound in this context involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand which functional groups are essential for its biological activity. This knowledge is fundamental for designing more potent and selective analogues.
Computational Modeling and Docking: Using computer simulations to predict how this compound and its derivatives interact with specific protein targets. This can guide the rational design of new compounds with improved binding affinity and specificity.
High-Throughput Screening (HTS) of Analogues: Synthesizing a library of related compounds and rapidly screening them for activity against relevant biological targets. nih.gov
Through these iterative cycles of design, synthesis, and testing, this compound can serve as a scaffold for creating optimized drug candidates with superior pharmacological profiles. numberanalytics.com
Investigation of this compound's Role in Complex Biological Networks
Biological processes are governed by intricate networks of interacting molecules. nih.gov Understanding where and how this compound fits into these complex biological networks is essential for a comprehensive appreciation of its effects. csu.edu.cn Network biology provides the tools to analyze these interactions and identify the compound's key targets and spheres of influence. mdpi.com
Future research should aim to:
Identify Direct Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to pinpoint the specific proteins that this compound directly binds to.
Map Drug-Target Interaction Networks: Placing the identified targets within the broader context of protein-protein interaction networks, signaling pathways, and gene regulatory networks. nih.gov
Analyze Network Perturbations: Assessing how the interaction of this compound with its targets perturbs the dynamics and topology of these biological networks, leading to the observed physiological effects. researchgate.net
This network-level analysis can reveal how a single compound can exert pleiotropic effects and can help in identifying potential synergistic or antagonistic interactions with other therapeutic agents.
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Potency or Selectivity
The ultimate goal of preclinical development is to produce a drug candidate with optimal efficacy and safety. While this compound is a promising starting point, it is likely that its properties can be improved through medicinal chemistry efforts. This involves the rational design and synthesis of new analogues. vipergen.com
Key strategies for generating next-generation analogues include:
Scaffold Hopping: Replacing the core iridoid structure with a different chemical scaffold while retaining the key pharmacophoric features. This can lead to compounds with improved properties, such as better solubility or metabolic stability. vipergen.com
Stereochemical Modifications: Synthesizing and testing different stereoisomers of this compound to determine if a specific three-dimensional arrangement leads to enhanced activity or selectivity. vipergen.com
Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to fine-tune the compound's interaction with its target and improve its pharmacokinetic profile.
This iterative process of analogue design, guided by SAR and computational modeling, is crucial for optimizing the therapeutic potential of the this compound scaffold and developing a molecule suitable for clinical evaluation.
Q & A
Q. How do researchers isolate and characterize this compound’s metabolites in hepatic microsomal assays?
- Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and NADPH cofactors. Extract metabolites via solid-phase extraction (SPE) and identify them using high-resolution mass spectrometry (HRMS). Confirm structures with synthetic standards and nuclear Overhauser effect (NOE) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
